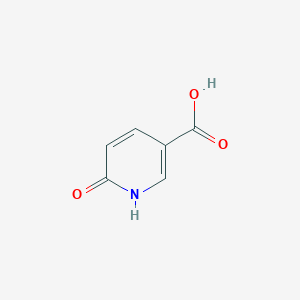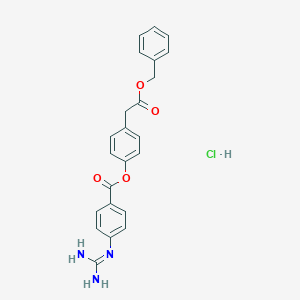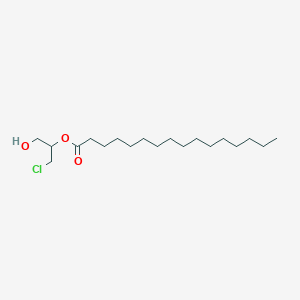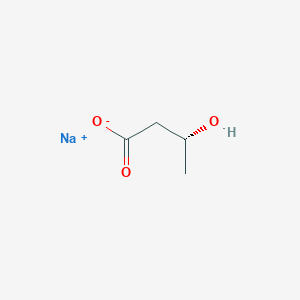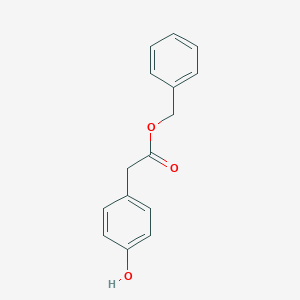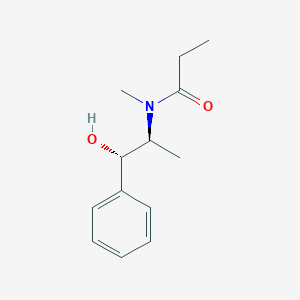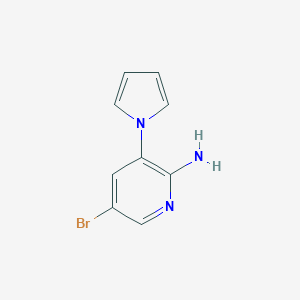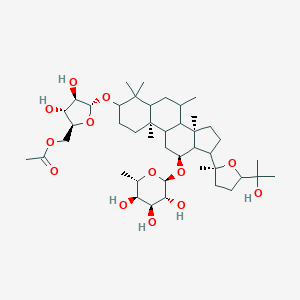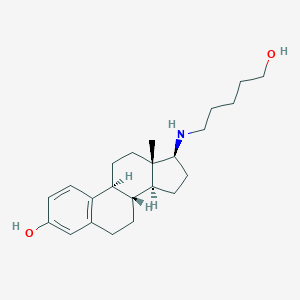
Pentolame
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentolame is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic organic compound that is mainly used as a reagent in chemical reactions. Pentolame is also known by its chemical name, pent-4-en-2-one oxime.
Wirkmechanismus
The mechanism of action of pentolame is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. Pentolame also forms stable complexes with metal ions, which makes it an effective chelating agent.
Biochemische Und Physiologische Effekte
Pentolame has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pentolame in laboratory experiments is its high reactivity. It is also relatively easy to synthesize and purify. However, one of the limitations of using pentolame is its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the study of pentolame. One potential application is in the synthesis of new heterocyclic compounds with potential pharmaceutical applications. Pentolame can also be studied for its potential use as a chelating agent in environmental remediation. Further studies can also be conducted to understand the mechanism of action and the biochemical and physiological effects of pentolame.
Conclusion:
In conclusion, pentolame is a synthetic organic compound that has gained significant attention in the scientific research community. It has potential applications in various fields, including organic synthesis, analytical chemistry, and the pharmaceutical industry. Pentolame is relatively easy to synthesize and purify, and it has low toxicity, making it safe for use in laboratory experiments. Further studies are needed to explore the full potential of pentolame and its future applications.
Synthesemethoden
The synthesis of pentolame involves the reaction of pent-4-en-2-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide. The product obtained is then purified by recrystallization using a suitable solvent such as ethanol or water.
Wissenschaftliche Forschungsanwendungen
Pentolame has been extensively studied for its potential applications in various scientific research fields. It is mainly used as a reagent in organic synthesis reactions. Pentolame is also used as a chelating agent in analytical chemistry for the determination of metal ions. It has been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
150748-24-6 |
|---|---|
Produktname |
Pentolame |
Molekularformel |
C23H35NO2 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-17-(5-hydroxypentylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H35NO2/c1-23-12-11-19-18-8-6-17(26)15-16(18)5-7-20(19)21(23)9-10-22(23)24-13-3-2-4-14-25/h6,8,15,19-22,24-26H,2-5,7,9-14H2,1H3/t19-,20-,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
CYIRNKIFROUCMA-VROINQGHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCO)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O |
Synonyme |
17 beta-(5'-hydroxy-1'-pentylamino)-1,3,5(10)-estratrien-3-ol pentolame |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



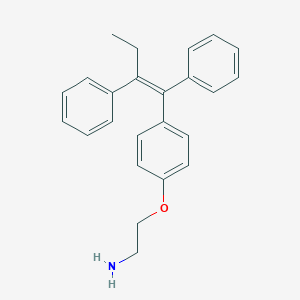
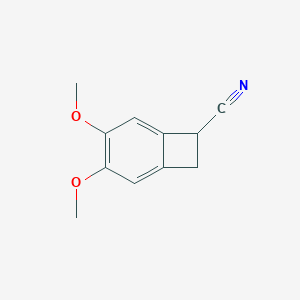
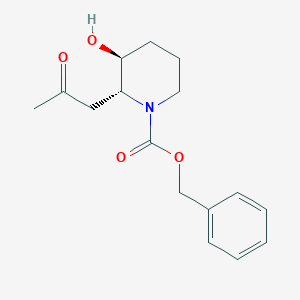
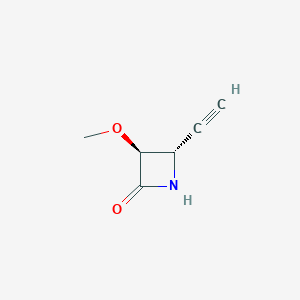
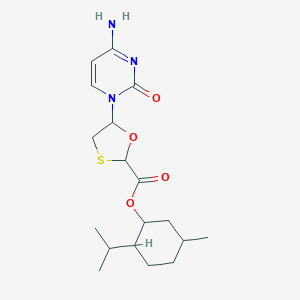
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
